Methanofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

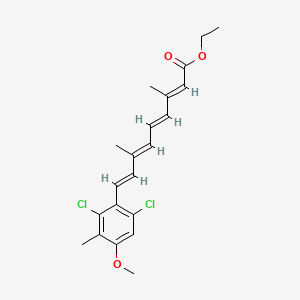

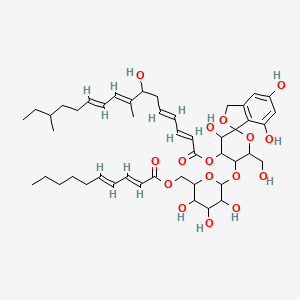

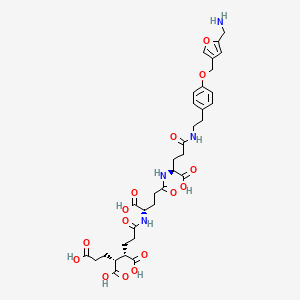

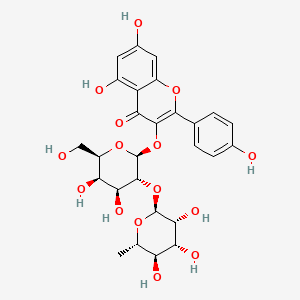

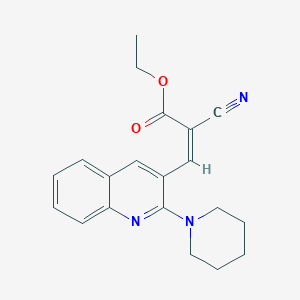

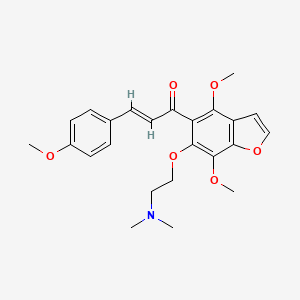

Methanofuran is a member of furans. It is a conjugate acid of a methanofuranate(4-).

Aplicaciones Científicas De Investigación

Identification and Characterization in Methanogenesis

- Methanofuran is crucial in the methanogenic pathway, where it helps reduce CO2 to methane. Its biosynthesis involves the decarboxylation of L-tyrosine to produce tyramine, a key structural element. This process is catalyzed by the gene-encoded enzyme L-tyrosine decarboxylase, indicating a significant role in methanogenesis (Kezmarsky et al., 2005).

Structural Diversity Among Methanogenic Bacteria

- Methanofurans exhibit structural diversity among different methanogenic bacteria, with variations primarily in their side chains. This diversity suggests a range of adaptations and functional roles in various bacterial species (White, 1988).

Biosynthetic Route and Enzymology

- Research has uncovered the biosynthetic route for methanofuran's precursor and the enzymes involved in incorporating γ-linked glutamates into its structure. This provides insight into the complex biochemical processes in methanogenic archaea (Wang et al., 2014).

Role in Methanogenesis from CO2

- Methanofuran's involvement in methanogenesis, specifically in the reduction of CO2 to methane, has been a focus. Its formyl derivative plays a role as an intermediate, and its study has contributed to understanding the biochemical pathways in methanogenic bacteria (Breitung et al., 1990).

Synthesis and Structural Analysis

- The total synthesis of methanofuran and its variants, crucial for understanding its role in methanogenic bacteria, has been achieved. This synthetic approach aids in the study of its biological activities and structural properties (Sullins et al., 1993).

Elucidation of Coenzyme Biosyntheses

- Methanofuran's role in the biosynthesis of other coenzymes involved in methanogenesis has been studied. This research contributes to understanding the broader biochemical networks in methanogenic archaea (Graham & White, 2002).

Common Pathway in Methanogenesis

- Evidence suggests that methanofuran's role in methanogenesis, particularly in the reduction of carbon dioxide to methane, is common across different groups of methanogens. This finding underscores its fundamental role in methane production processes (Jones et al., 1985).

Propiedades

Fórmula molecular |

C34H44N4O15 |

|---|---|

Peso molecular |

748.7 g/mol |

Nombre IUPAC |

(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1 |

Clave InChI |

CKRUWFDORAQSRC-QYOOZWMWSA-N |

SMILES isomérico |

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

SMILES canónico |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Sinónimos |

carbon dioxide reduction factor CDR factor methanofuran |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)

![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240136.png)